Product packaging for Imidazo[1,2-a]pyridin-6-ylmethanol(Cat. No.:CAS No. 132213-07-1)

Imidazo[1,2-a]pyridin-6-ylmethanol

Cat. No.: B1310979
CAS No.: 132213-07-1
M. Wt: 148.16 g/mol
InChI Key: IEOADZOTWIMSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-a]pyridin-6-ylmethanol (CAS 132213-07-1) is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a crucial synthetic intermediate for constructing more complex, bioactive molecules. Recent research highlights its direct application in the design and synthesis of novel dual-targeting anticancer agents. Specifically, derivatives of this core structure have been developed into potent compounds that simultaneously inhibit Aurora kinase and ROR1, two proteins overexpressed in various cancers and essential for cell proliferation and survival . These inhibitors have demonstrated nanomolar activity against cancer cell lines, induce cell cycle arrest and apoptosis, and significantly inhibit tumor growth in vivo . Furthermore, the imidazo[1,2-a]pyridine pharmacophore is recognized as a privileged structure in drug discovery. It is valued as a planar, hydrogen-bond-accepting core that can replace quinazoline in known kinase inhibitors, fitting into the adenine binding site of enzymes like EGFR . Its application also extends to the development of molecules with potential cyclooxygenase-2 (COX-2) inhibitory activity, further underscoring its utility in creating multi-targeted therapeutic agents . With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol, this building block enables efficient exploration of new chemical space for oncology research . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1310979 Imidazo[1,2-a]pyridin-6-ylmethanol CAS No. 132213-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOADZOTWIMSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427615
Record name imidazo[1,2-a]pyridin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132213-07-1
Record name imidazo[1,2-a]pyridin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Imidazo 1,2 a Pyridin 6 Ylmethanol and Its Analogs

General Synthetic Routes to Imidazo[1,2-a]pyridine (B132010) Core Structures

The construction of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic routes, often involving the condensation of 2-aminopyridines with different reagents. acs.orgbio-conferences.org

One of the most classical and widely used methods is the Tschitschibabin reaction , which involves the condensation of 2-aminopyridines with α-haloketones. acs.orgbio-conferences.org This reaction proceeds via initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine (B139424), followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org Variations of this method have been developed to improve yields and reaction conditions, including catalyst-free approaches in high-boiling solvents like DMF at room temperature. acs.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize polysubstituted imidazo[1,2-a]pyridines in a one-pot process. acs.orgnih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction , a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, is a prominent example. acs.orgbeilstein-journals.org This method allows for the rapid construction of diverse imidazo[1,2-a]pyridine libraries. beilstein-journals.org Another notable MCR is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org

More recently, "green" synthetic methodologies have been developed. These include the use of aqueous micellar media, which can enhance reaction rates and facilitate catalyst recycling. acs.org For instance, a copper(II)-ascorbate catalyzed A3-coupling reaction in the presence of sodium dodecyl sulfate (B86663) (SDS) has been reported for the synthesis of imidazo[1,2-a]pyridine derivatives. acs.org

Other modern approaches include:

Copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org

Ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water. organic-chemistry.org

Catalyst-free cascade processes from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene. organic-chemistry.org

Table 1: Comparison of General Synthetic Routes for Imidazo[1,2-a]pyridine Core

Synthetic Method Reactants Key Features Reference
Tschitschibabin Reaction2-Aminopyridines, α-HaloketonesClassical, well-established method. acs.orgbio-conferences.org
Groebke–Blackburn–Bienaymé2-Aminopyridines, Aldehydes, IsocyanidesMulticomponent, one-pot, high diversity. acs.orgbeilstein-journals.org
Copper-Catalyzed MCR2-Aminopyridines, Aldehydes, AlkynesMulticomponent, copper-catalyzed. bio-conferences.org
Aqueous Micellar A3-Coupling2-Aminopyridines, Aldehydes, Alkynes"Green" synthesis, uses surfactant. acs.org
Aerobic Oxidative Synthesis2-Aminopyridines, AcetophenonesCopper-catalyzed, uses air as oxidant. organic-chemistry.org

Targeted Synthesis Strategies for 6-Substituted Imidazo[1,2-a]pyridines, including Hydroxymethyl Derivatives

The introduction of substituents at the C6 position of the imidazo[1,2-a]pyridine ring is crucial for modulating the biological activity of these compounds. nih.gov Several strategies have been developed to achieve this, including the use of appropriately substituted starting materials or the direct functionalization of the pre-formed imidazo[1,2-a]pyridine core.

A common approach involves starting with a 5-substituted-2-aminopyridine, where the substituent ultimately becomes the 6-substituent in the final product. For example, a range of 6-substituted imidazo[1,2-a]pyridines have been synthesized via a multicomponent coupling reaction, which has shown promising results in generating compounds with activity against colon cancer cell lines. nih.gov

For the specific synthesis of imidazo[1,2-a]pyridin-6-ylmethanol , a key strategy involves the reduction of a 6-carboxy or 6-formyl imidazo[1,2-a]pyridine derivative. A synthetic route has been described where a 6-iodo-imidazo[1,2-a]pyridine is first converted to a 6-formyl derivative via a Grignard reaction with DMF, followed by reduction with a suitable reducing agent like lithium borohydride (B1222165) (LiBH₄) to yield the desired hydroxymethyl group. researchgate.net

Another approach involves the synthesis of imidazo[1,2-a]pyridine-6-carbohydrazides through a five-component cascade reaction. rsc.org While this does not directly yield the methanol (B129727) derivative, the carbohydrazide (B1668358) functionality provides a handle for further chemical transformations.

Functionalization and Derivatization Approaches at the 6-Position

The 6-position of the imidazo[1,2-a]pyridine scaffold has been identified as a privileged site for modification to retain and enhance biological activity. nih.gov

As mentioned previously, the most direct method for incorporating the methanol moiety at the 6-position is through the reduction of a corresponding carbonyl group.

Table 2: Key Steps for the Synthesis of this compound

Step Reaction Reagents Reference
1HalogenationIntroduction of an iodine atom at the 6-position. researchgate.net
2FormylationConversion of the 6-iodo group to a 6-formyl group.i-PrMgCl, DMF
3ReductionReduction of the 6-formyl group to a hydroxymethyl group.LiBH₄

This multi-step sequence allows for the late-stage introduction of the hydroxymethyl group onto a pre-functionalized imidazo[1,2-a]pyridine core.

Once the this compound is obtained, the hydroxyl group can serve as a versatile handle for further derivatization to generate a library of analogs. Standard organic transformations can be applied to the primary alcohol, such as:

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

Oxidation: Controlled oxidation to the corresponding aldehyde or carboxylic acid.

Conversion to Amines: The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced with an amine. For instance, reductive amination of the corresponding aldehyde with methylamine (B109427) and sodium triacetoxyborohydride (B8407120) has been reported to yield a 6-(methylaminomethyl) derivative. researchgate.net

Furthermore, other functional groups can be introduced at the 6-position to create a diverse set of analogs. For example, Suzuki coupling reactions using a 6-bromo or 6-iodo-imidazo[1,2-a]pyridine as the starting material allows for the introduction of various aryl and heteroaryl groups. researchgate.net The Ullmann condensation can be employed to introduce nitrogen-containing heterocycles, such as imidazole. researchgate.net

These derivatization strategies are crucial for exploring the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-based compounds, as seen in studies on inhibitors of Rab geranylgeranyl transferase (RGGT), where the nature of the substituent at the C6 position significantly influences the compound's activity. nih.govfrontiersin.org

Computational and Theoretical Investigations of Imidazo 1,2 a Pyridin 6 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For the imidazo[1,2-a]pyridine (B132010) scaffold, DFT studies are often employed to understand the relationship between molecular structure and biological activity. nih.gov

Commonly, these calculations are performed using the B3LYP hybrid functional with various basis sets, such as 6-31+G(d,p) or 6-311G++(d,p), to optimize the molecular geometry and compute key electronic descriptors. scirp.orgnih.gov These descriptors help in predicting the chemical behavior of the molecule.

Key Quantum Chemical Descriptors for Imidazo[1,2-a]pyridine Derivatives:

DescriptorDescriptionRelevance
HOMO (Highest Occupied Molecular Orbital) Energy The energy of the highest electron-containing orbital. A higher HOMO energy suggests a greater ability to donate electrons. scirp.orgIndicates the molecule's propensity to act as an electron donor in reactions.
LUMO (Lowest Unoccupied Molecular Orbital) Energy The energy of the lowest vacant orbital. A lower LUMO energy indicates a greater ability to accept electrons. scirp.orgRelates to the molecule's susceptibility to nucleophilic attack and its electron-accepting capabilities.
Energy Gap (ΔE) The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). A smaller gap signifies higher reactivity and lower stability. scirp.orgA crucial indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.orgacs.orgHelps in predicting sites of non-covalent interactions and chemical reactions. For instance, in many imidazo[1,2-a]pyridine derivatives, the nitrogen atoms of the imidazole (B134444) ring are identified as nucleophilic sites. scirp.org
Global Reactivity Descriptors Parameters like chemical hardness (η), softness (S), and electrophilicity (ω) that quantify the overall reactivity of a molecule. scirp.orgnih.govProvide a quantitative measure of the molecule's resistance to change in its electron distribution.

Studies on various imidazo[1,2-a]pyridine derivatives have shown that the energy gap can range significantly depending on the substituents, for example, from 2.49 eV to 3.91 eV in a series of N-acylhydrazone derivatives. scirp.org This highlights the tunability of the scaffold's electronic properties through chemical modification. The MEP maps consistently show potential for electrophilic attack on the nitrogen atoms within the fused ring system. scirp.orgacs.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as an imidazo[1,2-a]pyridine derivative, might interact with a biological target, typically a protein.

While no specific molecular docking studies for Imidazo[1,2-a]pyridin-6-ylmethanol were identified, numerous studies have successfully docked other imidazo[1,2-a]pyridine derivatives into the active sites of various enzymes and receptors. These studies reveal the potential binding modes and key interactions that drive the biological activity of this class of compounds.

Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives:

Target ProteinTherapeutic AreaKey Findings from Docking Studies
Cholinesterases (AChE and BChE) Neurodegenerative DiseasesImidazo[1,2-a]pyridine derivatives with biphenyl (B1667301) side chains have shown potential to bind to the peripheral anionic sites of acetylcholinesterase (AChE). nih.gov
NF-κB p50 Subunit Anti-inflammatoryA novel imidazo[1,2-a]pyridine derivative was shown to dock into the NF-κB p50 subunit, suggesting a mechanism for its anti-inflammatory effects. tbzmed.ac.ir
KRAS G12C AnticancerCovalent inhibitors based on the imidazo[1,2-a]pyridine scaffold have been designed and docked to understand their binding to this mutated cancer protein. rsc.org

These studies typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the imidazo[1,2-a]pyridine core or its substituents and the amino acid residues of the target protein. Molecular dynamics simulations can further refine these docked poses and provide insights into the stability of the ligand-protein complex over time.

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties.

For this compound, some physicochemical properties have been calculated and are available in public databases. These properties are often used as part of the ADME assessment.

Predicted Physicochemical Properties for this compound:

PropertyPredicted ValueSignificance in ADME
Log Po/w (Consensus) 0.8 - 1.6Measures lipophilicity, which influences absorption and distribution.
Topological Polar Surface Area (TPSA) 37.53 ŲPredicts passive molecular transport through membranes and the blood-brain barrier.
Number of H-bond Acceptors 2Influences solubility and binding to biological targets.
Number of H-bond Donors 1Influences solubility and binding to biological targets.
Number of Rotatable Bonds 1Relates to conformational flexibility and oral bioavailability.

Source: Data derived from publicly available chemical databases.

Furthermore, studies on other imidazo[1,2-a]pyridine derivatives have employed Lipinski's Rule of Five to assess their drug-likeness. nih.govacs.org Generally, the core scaffold is considered a favorable starting point for the design of orally bioavailable drugs. ADMET prediction studies on related compounds have evaluated properties such as aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the primary source of conformational flexibility is the rotation around the C6-CH₂OH bond.

This compound itself is an achiral molecule and therefore has no stereoisomers. However, if the side chain were to be modified to create a chiral center, for example, by replacing a hydrogen on the methanol (B129727) carbon with another substituent, then stereochemical considerations would become critical, as different enantiomers or diastereomers often exhibit distinct biological activities.

Biological Activities and Pharmacological Efficacy of Imidazo 1,2 a Pyridin 6 Ylmethanol Derivatives

Anticancer Activities

Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent inhibitory functions against cancer cells. chemmethod.comnih.gov Their therapeutic potential stems from their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. chemmethod.comnih.gov

The cytotoxic effects of imidazo[1,2-a]pyridin-6-ylmethanol derivatives have been evaluated against a range of human cancer cell lines. Research has shown that these compounds can exhibit potent, submicromolar inhibitory activity. mdpi.com

For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives demonstrated significant anti-proliferative activities against five cancer cell lines: HCC827 (non-small cell lung cancer), A549 (lung cancer), SH-SY5Y (neuroblastoma), HEL (erythroleukemia), and MCF-7 (breast cancer). mdpi.com One of the most potent compounds in this series, 13k , displayed IC₅₀ values ranging from 0.09 μM to 0.43 μM across all tested cell lines. mdpi.comnih.gov

In another study, novel imidazo[1,2-a]pyridine hybrids were tested against A549 and HepG2 (liver carcinoma) cell lines. chemmethod.com Compound HB9 was found to be more potent than the standard drug Cisplatin against A549 cells, with an IC₅₀ value of 50.56 μM. chemmethod.com Similarly, compound HB10 showed higher activity against HepG2 cells than Cisplatin, with an IC₅₀ of 51.52 μM. chemmethod.com

Furthermore, three novel imidazo[1,2-a]pyridines (IP-5 , IP-6 , and IP-7 ) were assessed for their anticancer activity against the HCC1937 breast cancer cell line. nih.gov Compounds IP-5 and IP-6 showed strong cytotoxic impact, with IC₅₀ values of 45 µM and 47.7 µM, respectively, while IP-7 was less potent. nih.gov

Compound/DerivativeCancer Cell LineCell Line TypeReported IC₅₀ ValueSource
13kHCC827Non-Small Cell Lung Cancer0.09 µM - 0.43 µM mdpi.comnih.gov
13kA549Lung Cancer0.09 µM - 0.43 µM mdpi.com
13kSH-SY5YNeuroblastoma0.09 µM - 0.43 µM mdpi.com
13kHELErythroleukemia0.09 µM - 0.43 µM mdpi.com
13kMCF-7Breast Cancer0.09 µM - 0.43 µM mdpi.com
HB9A549Lung Cancer50.56 µM chemmethod.com
HB10HepG2Liver Carcinoma51.52 µM chemmethod.com
IP-5HCC1937Breast Cancer45 µM nih.gov
IP-6HCC1937Breast Cancer47.7 µM nih.gov
IP-7HCC1937Breast Cancer79.6 µM nih.gov

The anticancer effects of this compound derivatives are often linked to their ability to modulate specific signaling pathways that are dysregulated in cancer.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in many cancers, making it a key therapeutic target. nih.govnih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as potent PI3Kα inhibitors. nih.govnih.gov The lead compound, 13k , inhibited PI3Kα with an IC₅₀ value of 1.94 nM and subsequently reduced the phosphorylation of downstream proteins like Akt, mTOR, and GSK3β. mdpi.comnih.gov This inhibition induced G2/M phase cell cycle arrest and apoptosis in HCC827 cells. nih.govnih.gov Similarly, the derivative IP-5 was shown to lower the levels of phosphorylated Akt (pAKT) in HCC1937 breast cancer cells. nih.gov

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for mitosis, making them an attractive target for anticancer drugs. nih.gov Imidazo[1,2-a]pyridine analogues have been designed as tubulin polymerization inhibitors. nih.gov One such compound, 4h , was identified as a potent inhibitor of tubulin in neuroblastoma cells, leading to impaired cell cycle progression. nih.gov Another study reported an N-linked imidazo[1,2-a]pyridine hybrid, compound 12 , that binds to tubulin, inhibits its polymerization in vitro, and induces mitotic arrest in cancer cells. researchgate.net

c-Met: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase whose signaling pathway is implicated in tumor growth and metastasis. nih.gov A derivative, (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H- nih.govnih.govnih.govtriazolo[4,5-b]pyrazine, also known as volitinib , was developed as a highly potent and selective c-Met inhibitor. nih.gov

RAF: RAF kinases are central components of the MAPK signaling pathway, which is often mutated in cancers. A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were specifically designed as inhibitors of the B-RAF V600E mutant, a common driver of melanoma and other cancers. nih.govunige.net

IGF-1R: The insulin-like growth factor-1 receptor (IGF-1R) pathway plays a critical role in cell proliferation and survival. Research has focused on the optimization of imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of IGF-1R. nih.gov

Aurora Kinase: Aurora kinases are serine/threonine kinases that are key regulators of mitosis. Imidazo[1,2-a]pyrazine (B1224502) derivatives, a closely related scaffold, have been developed as potent inhibitors of Aurora-A kinase. nih.govnih.gov

Antimicrobial Activities

In addition to their anticancer properties, imidazo[1,2-a]pyridine derivatives have demonstrated a broad range of antimicrobial activities, positioning them as potential leads for new anti-infective agents. nih.gov

The emergence of antibiotic-resistant bacteria has created an urgent need for novel antibacterial agents. innovareacademics.in Derivatives of imidazo[1,2-a]pyridine have shown promising activity against both Gram-positive and Gram-negative bacteria. innovareacademics.innajah.edu

In one study, newly synthesized derivatives were screened against Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus subtilis. innovareacademics.in Compound 9a (N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide) showed particularly high activity against B. subtilis. innovareacademics.in Another study reported that 3-amino-6-floroimidazo[1,2-a]pyridine derivatives exhibited significant antibacterial effects, with compound 91 showing a minimum inhibitory concentration (MIC) of 15.625 µg/ml against E. coli. najah.edu Furthermore, some derivatives of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione displayed moderate activity against S. aureus, E. coli, and B. subtilis, with one compound showing a lower MIC value against Pseudomonas aeruginosa than the standard drug streptomycin. researchgate.net

Compound/Derivative SeriesBacterial StrainActivity/FindingSource
Compound 9aBacillus subtilisHigh activity, wider zone of inhibition than other tested compounds. innovareacademics.in
Compound 91Escherichia coliMIC value of 15.625 µg/ml. najah.edu
Compound 91Klebsiella pneumoniaeBetter performance than Gentamicin. najah.edu
Compound 89Escherichia coliKills at lower concentration (62.5 µg/mL) than Gentamicin (125 µg/mL). najah.edu
Compounds 85 and 89Staphylococcus epidermidisBetter performance than Gentamicin. najah.edu
Thieno[2,3-d]pyrimidine derivativesPseudomonas aeruginosaLower MIC value than streptomycin. researchgate.net

Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential as antifungal agents. researchgate.net Studies have demonstrated their efficacy against pathogenic fungi like Aspergillus niger and Candida albicans. researchgate.netscirp.org

A study evaluating various new imidazo[1,2-a]pyridine compounds reported antifungal activity against Aspergillus niger. researchgate.net Another research effort focused on the synthesis of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives and tested their activity against a resistant strain of Candida albicans. scirp.org Four of the ten synthesized compounds showed significant activity, with MICs below 300 μmol/L. Notably, compound 10i was the most potent, with an MIC of 41.98 μmol/L. scirp.org

Antituberculosis Agents

Tuberculosis (TB) remains a major global health threat, and the development of new drugs is a priority, especially with the rise of multidrug-resistant strains. nih.gov The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for novel antituberculosis agents. nih.gov

Research has led to the discovery of imidazo[1,2-a]pyridine ethers (IPEs) as potent inhibitors of mycobacterial ATP synthesis, a critical process for the survival of Mycobacterium tuberculosis (Mtb). nih.govnih.gov These compounds demonstrated potent anti-Mtb activity, with the most active ones showing a minimum inhibitory concentration (MIC₈₀) of less than 0.5 μM and an ATP synthase IC₅₀ of less than 0.02 μM. nih.gov

Further studies on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides identified them as novel anti-TB agents that target QcrB, a subunit of the electron transport chain. nih.gov The most active compounds from this series showed excellent in vitro activity against drug-sensitive Mtb (MIC₉₀, 0.069–0.174 μM) and were also effective against multidrug-resistant strains. nih.gov

Activity against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of novel therapeutic agents. rsc.org Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated considerable promise in this area. rsc.orgnih.gov

A notable study involved the synthesis of a series of imidazo[1,2-a]pyridine-3-carboxamides, which were subsequently evaluated for their activity against various Mtb strains. nih.gov Several of these compounds exhibited potent activity, with minimum inhibitory concentrations (MICs) in the nanomolar range. nih.gov Specifically, compounds 13 and 18 from this series were tested against a panel of MDR and XDR clinical isolates of Mtb. nih.gov The results were remarkable, with compound 18 showing potency that was nearly ten times greater than that of the clinical candidate PA-824. nih.gov This exceptional activity against drug-resistant strains suggests that this class of compounds may act on a novel and essential target within the bacteria. nih.gov

Further research into 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides also revealed significant antituberculosis activity. acs.org A set of these compounds was tested against replicating, non-replicating, MDR, and XDR Mtb strains, with seven of them showing MIC₉₀ values of ≤1 μM. acs.org The potent and selective nature of these compounds against resistant strains highlights their potential as a new class of anti-TB agents. acs.org

The development of imidazo[1,2-a]pyridine amides has led to the clinical candidate Telacebec (B1166443) (Q203), which has shown activity against both MDR- and XDR-TB. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and pharmacokinetic profiles of these derivatives. For instance, it was found that larger, more lipophilic biaryl ethers attached to the imidazo[1,2-a]pyridine core resulted in nanomolar potency. nih.gov One such compound demonstrated excellent activity against MDR and XDR Mtb strains, with MIC₉₀ values ranging from ≤0.03 to 0.8 μM, surpassing the potency of the approved anti-TB drug pretomanid. nih.gov

Table 1: Activity of Imidazo[1,2-a]pyridine Derivatives Against Drug-Resistant Mtb Strains

CompoundStrain TypePotency (MIC)Reference
Compound 18 MDR & XDR Mtb~10-fold more potent than PA-824 nih.gov
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (7 compounds)MDR & XDR Mtb≤1 μM (MIC₉₀) acs.org
Telacebec (Q203)MDR & XDR-TBClinically active nih.gov
Biaryl ether derivativeMDR & XDR Mtb≤0.03–0.8 μM (MIC₉₀) nih.gov

Inhibition of Mycobacterial Targets (e.g., Rab Geranylgeranyl Transferase, QcrB)

The mechanism of action of imidazo[1,2-a]pyridine derivatives has been a subject of intensive investigation, with several key mycobacterial targets identified.

QcrB Inhibition: A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridines was the identification of QcrB as a primary target. nih.govplos.org QcrB is the β-subunit of the ubiquinol (B23937) cytochrome c reductase, a crucial component of the electron transport chain involved in cellular respiration and ATP synthesis. nih.govnih.gov Inhibition of QcrB disrupts the energy metabolism of Mycobacterium tuberculosis, leading to bacterial death. nih.gov

High-throughput screening identified several imidazo[1,2-a]pyridine (IP) compounds as potent inhibitors of M. tuberculosis and Mycobacterium bovis BCG. plos.org Resistant mutant studies revealed that a single nucleotide polymorphism in the qcrB gene conferred cross-resistance to multiple IP compounds, confirming it as a common target. plos.org Gene dosage experiments further validated QcrB as the target, where its overexpression in M. bovis BCG led to a significant increase in the minimum inhibitory concentration of the IP compounds. plos.org The clinical candidate Telacebec (Q203) is a known inhibitor of QcrB. nih.gov

Rab Geranylgeranyl Transferase (RGGT) Inhibition: Another important target for imidazo[1,2-a]pyridine derivatives is Rab geranylgeranyl transferase (RGGT). nih.govnih.gov RGGT is an enzyme responsible for the post-translational modification of Rab GTPases, which are key regulators of vesicular trafficking. nih.gov Inhibition of RGGT disrupts these essential cellular processes. nih.gov

A series of phosphonocarboxylate derivatives of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) were synthesized and evaluated as RGGT inhibitors. nih.gov The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be critical for the compound's activity against RGGT. nih.gov Several of these derivatives effectively disrupted the prenylation of Rab11A in human cervical carcinoma HeLa cells. nih.gov Molecular docking studies have helped to rationalize the structure-activity relationships, indicating that the phosphonic and carboxylic groups are crucial for the localization of these inhibitors in the RGGT binding site. nih.gov

Table 2: Mycobacterial Targets of Imidazo[1,2-a]pyridine Derivatives

Target EnzymeFunctionImidazo[1,2-a]pyridine Derivative ClassReference
QcrBElectron transport and ATP synthesisImidazo[1,2-a]pyridine-3-carboxamides, Telacebec (Q203) nih.govnih.govplos.org
Rab Geranylgeranyl Transferase (RGGT)Post-translational modification of Rab GTPasesPhosphonocarboxylate derivatives of 3-IPEHPC nih.govnih.gov

Antikinetoplastid Activities

Derivatives of imidazo[1,2-a]pyridine have also been investigated for their potential against kinetoplastid parasites, which are responsible for diseases such as leishmaniasis and Chagas disease. The broad spectrum of biological activities associated with this scaffold extends to antiprotozoal effects. nih.govnih.gov While specific studies focusing solely on this compound against kinetoplastids are not extensively detailed in the provided context, the general class of imidazo[1,2-a]pyridines has shown promise. The structural diversity achievable with this heterocyclic system allows for the exploration of structure-activity relationships to optimize efficacy against these parasites. nih.gov Further research is warranted to specifically evaluate the antikinetoplastid potential of this compound and its derivatives.

Other Noteworthy Biological Activities

The versatile imidazo[1,2-a]pyridine scaffold is associated with a wide array of pharmacological properties beyond its antimicrobial and anticancer effects. nih.govnih.gov

Anti-inflammatory, Antipyretic, and Analgesic Activities: Several studies have highlighted the anti-inflammatory, antipyretic, and analgesic potential of imidazo[1,2-a]pyridine derivatives. nih.govacs.orgacs.orgnih.gov One particular derivative, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), demonstrated more potent analgesic activity than indomethacin (B1671933) and morphine in various experimental models. nih.gov Y-9213 also exhibited significant antipyretic activity, comparable to that of indomethacin. nih.gov The anti-inflammatory properties of some derivatives are attributed to their ability to inhibit the Alk5 tyrosine kinase receptor of TGF-β and modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.govuv.es

Antiulcer Activity: The potential of imidazo[1,2-a]pyridines as antiulcer agents has also been explored. nih.govacs.orgacs.org While some synthesized derivatives did not show significant antisecretory activity, several demonstrated good cytoprotective properties in models of ethanol- and HCl-induced ulcers. nih.gov For instance, 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine showed cytoprotective activity comparable to the reference drug SCH-28080. nih.gov The anti-ulcer potential has also been noted for the drug Zolimidine, which features the imidazo[1,2-a]pyridine core. bio-conferences.org

Antiviral Activity: The antiviral properties of imidazo[1,2-a]pyridine derivatives have been investigated against various viruses. nih.govmdpi.com Synthesis and structure-activity relationship (SAR) studies of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain identified hydrophobicity as a key factor for their antiviral activity. nih.gov These compounds have shown activity against HIV-1. nih.gov

Antiprotozoal Activity: The broad biological profile of imidazo[1,2-a]pyridines includes antiprotozoal activity. nih.govnih.gov This suggests that derivatives of this scaffold could be promising candidates for the development of new treatments for various protozoal infections.

CNS Activity: Certain imidazo[1,2-a]pyridine derivatives have shown activity within the central nervous system (CNS). researchgate.net This is exemplified by the development of compounds with anticonvulsant properties. acs.orgacs.orgnih.gov The structural features of the imidazo[1,2-a]pyridine ring can be modified to influence their CNS activity, as seen in the development of sedative drugs like Zolpidem. researchgate.net

Table 3: Other Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Biological ActivityKey FindingsExample Compounds/DerivativesReference
Anti-inflammatoryInhibition of Alk5 tyrosine kinase, modulation of STAT3/NF-κB/iNOS/COX-2 pathway.2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) nih.govacs.orgacs.orgnih.govnih.govuv.es
AntipyreticPotency comparable to indomethacin.2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) nih.govacs.orgacs.orgnih.gov
AnalgesicMore potent than indomethacin and morphine in some models.2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) nih.govacs.orgacs.orgnih.gov
AntiulcerGood cytoprotective properties.8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, Zolimidine nih.govbio-conferences.org
AntiviralActivity against HIV-1, dependent on hydrophobicity.Dibromoimidazo[1,2-a]pyridines with a thioether side chain nih.gov
AntiprotozoalBroad-spectrum activity.General imidazo[1,2-a]pyridine derivatives nih.govnih.gov
CNS ActivityAnticonvulsant and sedative properties.General imidazo[1,2-a]pyridine derivatives, Zolpidem acs.orgacs.orgnih.govresearchgate.netresearchgate.net

Mechanistic Investigations of Imidazo 1,2 a Pyridin 6 Ylmethanol Derivatives

Identification of Molecular Targets and Binding Sites

Derivatives of imidazo[1,2-a]pyridine (B132010) have been shown to interact with a variety of molecular targets, leading to their therapeutic effects.

One key target is the Phosphatidylinositol 3-kinase (PI3K) signaling pathway , which is frequently dysregulated in cancer. nih.govnih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed to inhibit PI3Kα. nih.govnih.gov Molecular docking studies of a particularly potent compound, 13k , revealed its binding mode within the PI3Kα active site. nih.govmdpi.com The docking model showed that compound 13k forms hydrophobic interactions with residues in the acetyl-lysine binding sites of PI3Kα. mdpi.com

Another significant target is the receptor tyrosine kinase c-Met , which plays a crucial role in cancer development and progression. nih.gov A series of imidazo[1,2-a]pyridine derivatives were developed as c-Met inhibitors. Docking simulations of representative compounds, such as 15g , showed that the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold forms a hydrogen bond with the amino acid residue Asp-1222 in the active site of c-Met. nih.gov

In the context of inflammatory diseases, derivatives of imidazo[1,2-a]pyridine have been investigated for their interaction with human Leukotriene A4 Hydrolase (LTA4H) . Molecular docking simulations indicated that novel hybrid compounds interact with key amino acid residues in the active site of LTA4H (PDB ID: 3U9W). chemmethod.comchemmethod.com Specifically, compound HB7 exhibited a strong binding affinity, suggesting its potential as an inhibitor of this enzyme. chemmethod.com

Furthermore, some imidazo[1,2-a]pyridine derivatives have been identified as covalent inhibitors of KRAS G12C , a mutated protein often found in intractable cancers. rsc.org Compound I-11 emerged as a potent anticancer agent for KRAS G12C-mutated cells, highlighting the utility of the imidazo[1,2-a]pyridine scaffold for developing covalent inhibitors. rsc.org

The NF-κB p50 subunit has also been identified as a molecular target. nih.gov Molecular docking studies showed that a novel derivative, abbreviated as MIA , binds to the NF-κB p50 subunit, and this binding is enhanced when co-administered with curcumin. nih.gov

Finally, molecular docking studies have also explored the interaction of imidazo[1,2-a]pyridine derivatives with other cancer-related targets like EGFR and mTOR . umn.edu

Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction)

Imidazo[1,2-a]pyridine derivatives have been shown to modulate various cellular pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest:

A notable derivative, 13k , was found to induce cell cycle arrest at the G2/M phase in HCC827 non-small cell lung cancer cells. nih.govnih.gov This was accompanied by a dose-dependent decrease in the protein levels of cyclin B1, c-Myc, and CDK1, which are key regulators of the cell cycle. nih.gov

Other novel imidazo[1,2-a]pyridine derivatives have also been reported to cause cell cycle arrest in non-small cell lung cancer cells. nih.gov

Apoptosis Induction:

The derivative 13k was also shown to induce apoptosis in HCC827 cells in a dose-dependent manner. nih.govmdpi.com This was confirmed by Hoechst 33342 staining, which revealed cell shrinkage and DNA fragmentation, characteristic features of apoptosis. nih.govmdpi.com

A novel compound, La23 , was found to induce apoptosis in HeLa cells by activating the p53/Bax-mediated mitochondrial pathway. researchgate.net Treatment with La23 led to an increase in the expression of pro-apoptotic proteins such as p53, Bax, cleaved caspase-3, and cytochrome c. researchgate.net

Similarly, a derivative abbreviated as MIA was shown to trigger apoptosis in breast and ovarian cancer cells by increasing the expression of the pro-apoptotic protein BAX and suppressing the anti-apoptotic protein Bcl-2. nih.gov

Another study on novel imidazo[1,2-a]pyridine derivatives, specifically IMPA-2 and IMPA-12 , demonstrated their ability to induce apoptosis in non-small cell lung cancer cells through the activation of NADPH oxidase-mediated oxidative stress. nih.govtezu.ernet.in This resulted in an increased expression of pro-apoptotic proteins BAX and BAK1. nih.gov

The compound 5b was found to induce apoptosis in HCT-116 colon cancer cells through the upregulation of the PTEN gene and downregulation of the AKT pathway, leading to the cleavage of caspase-3, a key executioner of apoptosis. umn.edu

Enzyme Inhibition Studies

The imidazo[1,2-a]pyridine scaffold has been a foundation for the development of various enzyme inhibitors.

PI3Kα Inhibition: The derivative 13k was identified as a potent inhibitor of PI3Kα with an IC50 value of 1.94 nM. nih.govnih.gov This inhibitory activity is central to its anticancer effects. nih.govnih.gov

c-Met Kinase Inhibition: A series of imidazo[1,2-a]pyridine derivatives were evaluated for their ability to inhibit the c-Met receptor tyrosine kinase. nih.gov Compound 22e was identified as a potent and selective c-Met inhibitor with an IC50 value of 3.9 nM. nih.gov Another derivative, 15a , showed moderate activity with an IC50 of 2.18 μM. nih.gov

HDAC6 Inhibition: A highly potent HDAC6 inhibitor, I-c4 , containing the imidazo[1,2-a]pyridine core was developed. nih.gov This compound effectively inhibits the deacetylation pathway, contributing to its anticancer and cardioprotective effects. nih.gov

NADPH Oxidase (NOX) Activity: Certain imidazo[1,2-a]pyridine derivatives, including IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12 , were found to markedly increase NADPH oxidase (NOX) activity. nih.gov This induction of NOX activity leads to ROS-mediated apoptosis in lung cancer cells. nih.gov

Topoisomerase I and IIα Inhibition: One study suggested that the compound 1i acts as a dual inhibitor of topoisomerase I and IIα in HepG2 cells. researchgate.net

Leukotriene A4 Hydrolase (LTA4H) Inhibition: Molecular docking studies have indicated that imidazo[1,2-a]pyridine hybrids have the potential to inhibit human LTA4H, with compound HB7 showing the strongest binding affinity. chemmethod.com

Receptor Interaction Profiles

The interaction of imidazo[1,2-a]pyridin-6-ylmethanol derivatives with various receptors is a key aspect of their mechanism of action.

c-Met Receptor: As previously mentioned, derivatives of imidazo[1,2-a]pyridine have been designed to target the c-Met receptor. nih.gov Docking studies revealed that the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold can form a hydrogen bond with Asp-1222 in the active site of the c-Met kinase domain. nih.gov

PI3Kα: While an enzyme, the binding of imidazo[1,2-a]pyridine derivatives to the PI3Kα protein can be considered a receptor interaction in a broader sense. nih.govumn.edu The derivative 13k interacts with the kinase domain of PI3Kα, inhibiting its function. nih.govmdpi.com Molecular docking also suggests a strong binding affinity of compound 5b to PI3Kα. umn.edu

Other Kinase Interactions: The imidazo[4,5-c]pyridin-2-one scaffold, a related structure, has been explored for its potential as a kinase inhibitor, with docking studies performed against mTOR to understand binding interactions. acs.org

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridin 6 Ylmethanol and Its Analogs

Systematic Modulations at the Imidazo[1,2-a]pyridine (B132010) Core

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents around the fused heterocyclic core. SAR studies have explored various positions, revealing that C2, C3, and the pyridine (B92270) ring (positions 5, 7, 8) are critical for modulating potency and selectivity for different biological targets.

Position 2: The C2 position is frequently substituted, often with aryl or heteroaryl groups. In a series of antiviral agents targeting human cytomegalovirus (HCMV), the nature of the C2 substituent was found to strongly influence activity. researchgate.net For example, introducing a 2-biphen-4-yl group at this position was part of the investigation into potent compounds. researchgate.net Similarly, in a series of PI3Kα inhibitors, a large substituent at the C2 position was generally found to be favorable for activity. nih.gov

Position 3: Functionalization at the C3 position is a common strategy for tuning the pharmacological profile. researchgate.net Introduction of a thioether side chain at C3 has been explored for antiviral activity. researchgate.net In other studies, the addition of carboxamide groups at C3 led to potent antituberculosis agents, with research indicating that these derivatives may act via a different mode of action compared to 2-carboxamides. nih.gov For inhibitors of 5-lipoxygenase (5-LO), an amine at the C3 position was a key feature of the lead compounds.

Positions 5, 7, and 8: Modifications on the pyridine ring of the scaffold also play a significant role. For antituberculosis compounds, it was found that small, non-polar groups at the C7 position were preferred. The presence of a methyl group at C7 is a common feature in many active compounds, including the commercial drug Zolpidem. For a series of c-Met inhibitors, substitutions on the pyridine ring were explored to optimize the pharmacokinetic properties of the molecules.

The table below summarizes the impact of substitutions at various positions on the core scaffold.

PositionSubstituent TypeTarget/ActivityObserved Effect
C2 Aryl/HeteroarylAntiviral (HCMV)Strongly influences activity researchgate.net
C3 CarboxamideAntituberculosisPotent activity observed nih.gov
C3 Amine5-Lipoxygenase InhibitionKey for inhibitory potential
C7 Small, non-polarAntituberculosisPreferred for activity

Impact of Substitutions at the 6-Position

The 6-position of the imidazo[1,2-a]pyridine ring is a critical site for modification, directly influencing the interaction of these compounds with their biological targets. A wide array of substituents has been investigated at this position, leading to the discovery of potent agents for various diseases, particularly cancer.

In one study, a series of 6-substituted imidazo[1,2-a]pyridines were synthesized and found to exhibit significant cytotoxic activity against HT-29 and Caco-2 colon cancer cell lines. nih.gov These compounds were shown to induce apoptosis through the release of cytochrome c and the activation of caspases 3 and 8. nih.gov

Another study focused on developing inhibitors of Rab geranylgeranyl transferase (RGGT) by modifying the C6 position. frontiersin.org The nature of the substituent at this position was directly responsible for the compound's activity. The research found that both aryl and alkyl amine residues at C6 were detrimental to activity, whereas an acidic group directly attached to the ring could promote it. frontiersin.org The table below shows the cytotoxic activity of several 6-substituted analogs against HeLa cells. frontiersin.org

Table 1: Cytotoxic Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs

CompoundSubstituent at 6-PositionIC₅₀ (µM) against HeLa cells
1bPhenyl100.2 ± 3.4
1c4-Fluorophenyl116.8 ± 3.1
1e4-Nitrophenyl145.4 ± 1.6
1f[1,1'-Biphenyl]-4-yl51.3 ± 1.8
1g4-Aminophenyl> 2000
1h4-(Dimethylamino)phenyl735.2 ± 16.4

Data sourced from Kazmierczak et al., 2019. frontiersin.org

Furthermore, the imidazo[1,2-a]pyridine scaffold attached at its 6-position to a quinazoline (B50416) moiety has yielded potent PI3Kα inhibitors. nih.gov SAR from this series indicated that the 4-aminoquinazoline part was a critical pharmacophore, with the imidazo[1,2-a]pyridine group acting as a key pharmacodynamic component. nih.gov

Influence of the Methanol (B129727) Moiety and its Derivatives on Biological Activity

The specific compound Imidazo[1,2-a]pyridin-6-ylmethanol features a hydroxymethyl group (-CH₂OH) at the C6 position. While direct and extensive SAR studies on this specific molecule are not widely published, the influence of this moiety can be inferred from related analogs and derivatives. The hydroxymethyl group is relatively small and polar, capable of acting as both a hydrogen bond donor and acceptor. These characteristics can significantly influence a molecule's solubility, metabolic stability, and interaction with protein targets.

In studies of fluorescent properties, a hydroxymethyl group at the C3 position was investigated as a potential enhancer of fluorescence intensity. nih.gov This suggests that the group can influence the electronic properties of the imidazo[1,2-a]pyridine ring system. nih.gov

More direct SAR can be drawn from the development of Volitinib, a potent c-Met inhibitor. nih.gov The lead compound features an (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl) moiety. This ethyl group at the benzylic position is a close, non-polar analog of the methanol group in this compound. The discovery process of Volitinib involved optimizing this side chain, starting from a primary amine. The transition to the secondary amine and the specific (S)-ethyl group was crucial for achieving high potency. This suggests that for c-Met inhibition, modifying the methanol group to a less polar, chiral ethyl-derived amine linkage is highly beneficial for activity.

The table below shows the SAR for the side chain at the 6-position during the development of c-Met inhibitors. nih.gov

Table 2: SAR of the C6-Side Chain for c-Met Inhibition

CompoundC6-Side Chain Structurec-Met Kinase IC₅₀ (nM)
5-CH(CH₃)NH₂11
22-CH(CH₃)NH(pyrimidin-2-yl)1.6
Volitinib (28)-(S)-CH(CH₃)NH- nih.govnih.govnih.govtriazolo[4,5-b]pyrazin-6-yl(...)1.6

Data refers to analogs where the core is linked to a triazolopyrazine. Sourced from a study on c-Met inhibitors. nih.gov

This progression highlights that moving from a simple amine (analogous in size to the methanol group) to a larger, more complex substituent on the nitrogen dramatically improves potency. The ethyl backbone, a de-hydroxylated version of the methanol group, provides the optimal scaffold for this linkage.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide mathematical models to correlate the chemical structure of imidazo[1,2-a]pyridine derivatives with their biological activity. These models help in understanding the key physicochemical properties that govern their function and in predicting the activity of new compounds.

A QSAR study on a series of imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists revealed a significant correlation between their activity and two main factors: Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents. nih.gov This indicates that both the charge distribution across the molecule and the hydrophobicity of specific groups are controlling factors for their inhibitory activity. nih.gov The model suggests that charge transfer within the molecule and potential dispersion and hydrophobic interactions with the receptor are key to the mechanism of action. nih.gov

The general steps in developing a QSAR model for this class of compounds include:

Data Selection: A dataset of imidazo[1,2-a]pyridine analogs with measured biological activity (e.g., IC₅₀) is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, geometric) are calculated for each molecule.

Variable Selection: Statistical methods are used to select the most relevant descriptors that correlate with biological activity.

Model Construction: A mathematical equation is generated to link the selected descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

These predictive models have proven to be efficient tools for driving the optimization of lead compounds and for designing new derivatives with potentially higher potency. nih.gov

Application in Drug Discovery and Development

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) has become a powerful strategy in the quest for novel therapeutics. This approach begins with the identification of low-molecular-weight fragments that bind to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The imidazo[1,2-a]pyridine (B132010) core is a valuable starting point in FBDD due to its favorable properties and synthetic tractability.

The identification of imidazo[1,2-a]pyridin-6-ylmethanol as a fragment hit marks a crucial first step in the FBDD process. Its inherent structural features, including the fused ring system and the reactive hydroxyl group, provide a foundation for further chemical modification. This fragment has been identified in screens against various therapeutic targets, indicating its potential as a versatile scaffold.

Once a fragment like this compound is validated, the next step involves elaborating its structure to enhance its binding affinity and selectivity for the target protein. Medicinal chemists employ various strategies to "grow" the fragment. For instance, the hydroxyl group of this compound can be used as a handle to introduce new chemical moieties. This can be achieved through reactions such as etherification or esterification, allowing for the exploration of different chemical spaces and the optimization of interactions with the target's binding pocket.

A notable example of fragment elaboration led to the discovery of Volitinib (Savolitinib), a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase, which is implicated in various cancers. nih.gov The development of Volitinib involved extensive structure-activity relationship (SAR) studies, where modifications to the initial imidazo[1,2-a]pyridine fragment were systematically made to improve its pharmacological properties. nih.gov

Lead Identification and Optimization

Following the initial success in FBDD, the process moves towards lead identification and optimization. This phase aims to refine the chemical structure of the fragment-derived compounds to produce a lead candidate with the desired potency, selectivity, and pharmacokinetic properties. For imidazo[1,2-a]pyridine-based compounds, this often involves the synthesis of a library of analogs.

For example, a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed and synthesized as inhibitors of the B-RAF V600E mutant kinase, a key driver in certain cancers. nih.gov Through medicinal chemistry efforts, the structure-activity relationship was explored to enhance potency and improve selectivity against other kinases like P38 and VEGFR2. nih.gov Similarly, the discovery of novel triazolopyrazine c-Met inhibitors involved investigating the SAR of a series of compounds, leading to the identification of a lead compound with favorable pharmacokinetic properties and antitumor activity. nih.gov

Prodrug Design Strategies for this compound Analogs

Prodrug design is a strategy used to overcome undesirable properties of a drug candidate, such as poor solubility or rapid metabolism. This involves chemically modifying the active drug to create an inactive derivative that, after administration, is converted back to the active form in the body. While specific prodrug strategies for this compound itself are not extensively detailed in the provided context, the principles of prodrug design are applicable to its analogs. For instance, the hydroxyl group of this compound could be esterified to improve its lipophilicity and cell membrane permeability.

In a broader context of imidazo[1,2-a]pyrazine (B1224502) ureas, which share a similar heterocyclic core, researchers have synthesized and evaluated their potential as anticancer agents. nih.gov This highlights the ongoing effort to modify these core structures to enhance their therapeutic potential. nih.gov

Preclinical Efficacy Studies (in vitro and in vivo)

Before a drug candidate can be tested in humans, its efficacy and safety must be rigorously evaluated in preclinical studies. These studies involve both in vitro (cell-based) and in vivo (animal) models.

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant activity in a variety of in vitro cellular assays, providing crucial insights into their mechanisms of action.

Cytotoxicity and Proliferation: Numerous studies have shown that imidazo[1,2-a]pyridine compounds can inhibit the growth and proliferation of various cancer cell lines. For instance, novel imidazo[1,2-a]pyridine derivatives have been shown to exhibit cytotoxic effects against melanoma, cervical, and breast cancer cells. nih.govnih.govwaocp.org The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported in the micromolar range for several of these compounds. nih.govnih.govwaocp.org For example, one compound, referred to as compound 6, showed potent cytotoxicity in A375 and WM115 melanoma cell lines with IC50 values below 12 µM. nih.gov Another study reported IC50 values of 45 µM and 47.7 µM for two different imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line. nih.govwaocp.org

Compound/DerivativeCell LineAssayFindingReference
Imidazo[1,2-a]pyridine compound 6A375, WM115 (Melanoma), HeLa (Cervical)MTT AssayInhibited proliferation with IC50 ranging from 9.7 to 44.6 µM. nih.gov
Imidazo[1,2-a]pyridine compounds IP-5, IP-6HCC1937 (Breast Cancer)MTT AssayStrong cytotoxic impact with IC50 values of 45µM and 47.7µM. nih.govwaocp.org
Imidazo[1,2-a]pyridine-quinazoline derivative 13kVarious tumor cell linesAnticancer AssaySubmicromolar inhibitory activity with IC50 values from 0.09 µM to 0.43 µM. nih.gov
Imidazo[1,2-a]pyridine hybrids HB1-HB10A549 (Lung), HepG2 (Liver)MTT AssaySignificant cytotoxic activity, with HB9 showing an IC50 of 50.56 μM against A549. chemmethod.com

Migration: The ability of cancer cells to migrate is a key factor in metastasis. A scratch motility assay was used to demonstrate that certain imidazo[1,2-a]pyridine compounds can inhibit the migration of HCC1937 breast cancer cells. nih.gov

Cell Cycle and Apoptosis: Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by interfering with the cell cycle and inducing apoptosis (programmed cell death). Flow cytometry analysis has revealed that treatment with these compounds can lead to cell cycle arrest, often at the G2/M phase. nih.govnih.govresearchgate.net Furthermore, these compounds have been shown to induce apoptosis, as evidenced by an increase in the population of apoptotic cells detected by Annexin V staining. nih.govnih.govresearchgate.net Western blot analysis has further elucidated the molecular mechanisms, showing changes in the expression levels of key proteins involved in cell cycle regulation (e.g., p53, p21) and apoptosis (e.g., Bax, active caspase-9). nih.govresearchgate.net For example, one study found that an imidazo[1,2-a]pyridine compound induced G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells. nih.govresearchgate.net This was accompanied by reduced levels of phosphorylated protein kinase B (p-AKT) and p-mechanistic target of rapamycin (B549165) (p-mTOR), and increased levels of p53, p21, and the pro-apoptotic protein Bax. nih.govresearchgate.net

Compound/DerivativeCell LineAssayFindingReference
Imidazo[1,2-a]pyridine compound 6Melanoma and Cervical Cancer CellsFlow Cytometry, Western BlotInduced G2/M cell cycle arrest and intrinsic apoptosis. Reduced p-AKT/p-mTOR, increased p53, p21, Bax. nih.govresearchgate.net
Imidazo[1,2-a]pyridine-quinazoline derivative 13kHCC827 (Lung Cancer)Flow Cytometry, Western BlotInduced G2/M phase arrest and apoptosis. Decreased cyclin B1, c-Myc, and CDK1 levels. nih.gov
Imidazo[1,2-a]pyridine compound IP-5HCC1937 (Breast Cancer)Western BlotCaused cell cycle arrest by increasing p53 and p21 levels. nih.gov

In Vivo Animal Models

While direct in vivo studies focusing exclusively on this compound are not extensively detailed in publicly available research, the imidazo[1,2-a]pyridine core, particularly when substituted at the 6-position, is a foundational scaffold for numerous derivatives that have undergone significant evaluation in animal models. These studies highlight the therapeutic potential of this chemical family in oncology and neuroinflammatory diseases. The research findings for these closely related derivatives provide crucial insight into the potential applications of compounds built upon the Imidazo[1,2-a]pyridin-6-yl structure.

Detailed Research Findings

Research into derivatives of the imidazo[1,2-a]pyridine scaffold has shown promising results in various animal models of human diseases.

In the field of oncology, a notable derivative, Volitinib, which incorporates the (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethyl moiety, has demonstrated significant antitumor activity. nih.gov Studies using a human glioma xenograft model in athymic nude mice revealed its potential as a highly potent and selective c-Met inhibitor. nih.gov Another study focused on a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors for cancer treatment. nih.gov Although this study primarily detailed in vitro results, it laid the groundwork for future in vivo validation. nih.gov Similarly, a novel imidazo[1,2-a]pyridine derivative, referred to as compound 6, was shown to significantly inhibit HeLa human cervical tumor xenografts in mice, acting via the AKT/mTOR pathway. semanticscholar.org

In the context of neurodegenerative diseases, derivatives have also been investigated. One study reported on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones. A specific compound from this series, 10c, exhibited both acute and chronic anti-inflammatory properties in rat models. nih.gov Furthermore, in an aluminum chloride (AlCl₃)-induced Alzheimer's disease model in rats, compound 10c improved performance in behavioral tests and showed significant antioxidant and neuroprotective effects. nih.gov

The tables below summarize the key findings from these in vivo studies on various derivatives containing the core imidazo[1,2-a]pyridine structure.

Table 1: In Vivo Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Animal Model Cancer Type Key Findings Reference
Volitinib Athymic Nude Mice Human Glioma Xenograft Demonstrated good antitumor activities. nih.gov

| Compound 6 | Mice | HeLa Human Cervical Xenograft | Significantly inhibited tumor growth. | semanticscholar.org |

Table 2: In Vivo Anti-inflammatory and Neuroprotective Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Animal Model Disease Model Key Findings Reference
Compound 10c Rats Carrageenan-induced inflammation Showed promising acute anti-inflammatory activity. nih.gov
Compound 10c Rats Formalin-induced inflammation Exhibited chronic anti-inflammatory activity. nih.gov

| Compound 10c | Rats | AlCl₃-induced Alzheimer's Disease | Improved amnesic performance; Showed antioxidant and neuroprotective effects. | nih.gov |


Patents and Commercial Landscape

Analysis of Patent Literature Involving Imidazo[1,2-a]pyridin-6-ylmethanol and Related Scaffolds

While specific patents for the exact compound this compound are not prominent in the literature, the broader imidazo[1,2-a]pyridine (B132010) scaffold is heavily patented. This class of molecules is considered attractive for development due to the low cost of starting materials and the relative ease of synthesizing potent compounds. google.com

Patent literature reveals a wide range of therapeutic applications for imidazo[1,2-a]pyridine derivatives. For instance, patents have been filed for novel compounds aimed at treating or preventing tuberculosis, including multidrug-resistant strains. google.comrsc.orgnih.gov These patents describe new chemical entities and methods of synthesis for this class of anti-TB agents. google.com Other patent applications cover imidazo[1,2-a]pyridine derivatives designed as gastric acid secretion inhibitors for the potential treatment of gastrointestinal inflammatory diseases and other gastric acid-related conditions. google.com The extensive patenting of this scaffold underscores its versatility and the ongoing commercial interest in its therapeutic applications across various fields, including oncology, infectious diseases, and central nervous system disorders. nih.govnih.govnih.gov

Marketed Drugs and Clinical Candidates Derived from Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a key feature in several commercially successful drugs and promising clinical candidates. nih.govresearchgate.net These compounds target a range of conditions, from insomnia and anxiety to heart failure and cancer. The most well-known example is Zolpidem, a widely prescribed hypnotic agent. wikipedia.orgbritannica.com The success of these initial drugs has spurred further research, leading to a pipeline of candidates with diverse mechanisms of action. nih.govresearchgate.net

Below is a table summarizing key marketed drugs and clinical candidates built upon the imidazo[1,2-a]pyridine scaffold.

Marketed Drugs and Clinical Candidates Based on the Imidazo[1,2-a]pyridine Scaffold

Compound Development Status Therapeutic Area Mechanism of Action
Zolpidem Marketed wikipedia.org Insomnia britannica.comnih.gov Selective positive allosteric modulator of the GABA-A receptor, with high affinity for the α1 subunit. nih.govdrugbank.comnih.gov
Alpidem Withdrawn wikipedia.org Anxiolytic wikipedia.orgiiab.me Positive allosteric modulator of the GABA-A receptor, primarily used for anxiety rather than sedation. wikipedia.orgwikipedia.orgnih.gov Withdrawn due to liver toxicity. wikipedia.org
Zolimidine Marketed rsc.org Gastroprotective researchgate.net Used for treating peptic ulcers. researchgate.net
Olprinone (B1662815) Marketed researchgate.net Acute Heart Failure nih.gov A potent and selective phosphodiesterase 3 (PDE3) inhibitor, leading to positive inotropic and vasodilatory effects. medchemexpress.comselleckchem.comambeed.com
Saripidem Phase II (Discontinued) ncats.io Anxiolytic ncats.iowikipedia.org Modulator of the benzodiazepine (B76468) binding site on GABA-A receptors, with selectivity for the ω1 subtype. ncats.iobionity.com
Necopidem Preclinical/Clinical chemeurope.com Sedative/Anxiolytic chemeurope.comiiab.mewikipedia.org An imidazopyridine derivative with expected sedative and anxiolytic effects similar to zolpidem. wikipedia.orgmedkoo.com
Telacebec (B1166443) (Q203) Phase II Clinical Trials rsc.org Tuberculosis (MDR/XDR-TB) rsc.org Inhibitor of the QcrB subunit of the cytochrome bcc complex, which is essential for cellular energy generation in Mycobacterium tuberculosis. rsc.orgnih.gov

| BMS-582949 | Phase II (Discontinued) nih.gov | Atherosclerosis nih.govclinicaltrials.gov | An inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), an enzyme involved in inflammatory pathways. nih.gov The trial did not show a reduction in arterial inflammation compared to placebo. nih.gov |

Future Prospects for Clinical Translation

The future for clinical translation of drugs derived from the imidazo[1,2-a]pyridine scaffold appears robust and multifaceted. The proven success of first-generation drugs like zolpidem has established the scaffold's "drug-like" properties and its ability to interact with key biological targets. consensus.apprsc.org Current research is expanding far beyond the initial focus on central nervous system disorders.

A significant area of development is in the treatment of infectious diseases, particularly tuberculosis. nih.gov The emergence of clinical candidates like telacebec (Q203), which targets drug-resistant strains of M. tuberculosis, highlights the potential of this scaffold to address urgent global health needs. rsc.orgnih.gov

Furthermore, the imidazo[1,2-a]pyridine core is being extensively investigated for its anticancer properties. nih.govnih.gov Research has shown that derivatives can inhibit various cellular pathways critical to cancer progression, such as those involving PI3K/mTOR, Akt/mTOR, and tubulin polymerization. nih.gov This has led to the development of numerous analogues that are being evaluated as potential targeted anticancer agents. nih.govresearchgate.netnih.gov

The anti-inflammatory potential of this scaffold is also a promising avenue. nih.gov Compounds like olprinone have demonstrated anti-inflammatory effects in addition to their primary cardiovascular actions, and newer derivatives are being specifically designed to modulate inflammatory pathways like STAT3/NF-κB. nih.govmedchemexpress.comnih.gov

The continuous development of novel and efficient synthetic methodologies will likely accelerate the discovery and optimization of new clinical candidates. acs.orgbio-conferences.orgmdpi.com Given the broad spectrum of biological activities and the intense research interest, the imidazo[1,2-a]pyridine scaffold is poised to deliver a new generation of therapies for a wide range of diseases. nih.govpatsnap.com

Conclusion and Future Research Directions

Summary of Key Research Advances

Research into imidazo[1,2-a]pyridine (B132010) derivatives has yielded significant progress in several key areas:

Antitubercular Agents: A major breakthrough has been the identification of imidazo[1,2-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis. bio-conferences.orgresearchgate.net Some of these compounds have demonstrated efficacy against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis, with some advancing to clinical trials. researchgate.netnih.gov The mechanism of action for some of these agents has been identified as the inhibition of QcrB, a component of the electron transport chain, which is crucial for the bacterium's energy production. nih.govnih.gov

Anticancer Drug Discovery: The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop novel anticancer agents. rsc.org Notably, derivatives have been designed as potent and selective inhibitors of key signaling proteins in cancer, such as PI3Kα and the mesenchymal-epithelial transition factor (c-Met). nih.govnih.gov For instance, volitinib, which contains an imidazo[1,2-a]pyridin-6-yl moiety, is a c-Met inhibitor that has been in clinical development. nih.gov Furthermore, the scaffold has been used to create covalent inhibitors targeting specific cancer-driving mutations like KRAS G12C. rsc.org

Advanced Synthesis and Functionalization: Significant strides have been made in the synthesis of imidazo[1,2-a]pyridines, including the development of more efficient, environmentally friendly, and site-selective functionalization methods. rsc.org These include transition metal-catalyzed reactions, multicomponent reactions, and photocatalytic methods which allow for the introduction of a wide variety of substituents at different positions of the imidazo[1,2-a]pyridine core. researchgate.netdntb.gov.ua Such advancements are crucial for creating diverse libraries of compounds for biological screening.

Materials Science Applications: The unique photophysical properties of imidazo[1,2-a]pyridine derivatives have led to their application in materials science. bio-conferences.org They have been investigated for their use as organic dyes and have shown potential in the development of organic light-emitting diodes (LEDs) and fluorescent probes. bio-conferences.orgtandfonline.comrsc.org

Unexplored Avenues and Research Gaps

Despite the progress, several areas concerning Imidazo[1,2-a]pyridin-6-ylmethanol and its related compounds remain underexplored:

Specific Biological Profiling of this compound: While the broader class of imidazo[1,2-a]pyridines has been extensively studied, detailed biological profiling of this compound itself is not widely reported in publicly available literature. A comprehensive screening of this specific compound against a wide range of biological targets could reveal novel activities.

Derivatization of the 6-Methanol Group: The hydroxyl group at the 6-position of this compound is a prime site for further chemical modification. Systematic derivatization to form ethers, esters, and other functional groups could lead to new compounds with improved potency, selectivity, or pharmacokinetic properties.

Exploration of Alternative Therapeutic Areas: While much of the focus has been on anticancer and antitubercular applications, the imidazo[1,2-a]pyridine scaffold has shown potential in other therapeutic areas, including as anti-inflammatory, antiviral, and neuroprotective agents. nih.gov A systematic investigation of this compound and its derivatives in these areas is warranted.

Advanced Materials Applications: The full potential of this compound in materials science is yet to be unlocked. Research into its use in areas such as organic electronics, chemosensors, and photodynamic therapy could yield exciting results. tandfonline.com

Emerging Trends in Imidazo[1,2-a]pyridine Research

The field of imidazo[1,2-a]pyridine research is continuously evolving, with several emerging trends poised to drive future discoveries:

Photoredox Catalysis for C-H Functionalization: The use of visible light-induced photoredox catalysis is becoming an increasingly popular method for the direct functionalization of C-H bonds in imidazo[1,2-a]pyridines. mdpi.comrsc.org This strategy offers a green and efficient way to create complex molecules from simple precursors.

Targeted Covalent Inhibitors: The development of targeted covalent inhibitors (TCIs) is a growing trend in drug discovery. rsc.org The imidazo[1,2-a]pyridine scaffold has already shown promise in this area, and future research will likely focus on designing more sophisticated TCIs with improved selectivity and reduced off-target effects. rsc.org

Hybrid Molecules and Fragment-Based Drug Design: The hybridization of the imidazo[1,2-a]pyridine scaffold with other pharmacophores is a promising strategy for developing new drugs with novel mechanisms of action. chemmethod.com Additionally, fragment-based drug design approaches can be used to identify small imidazo[1,2-a]pyridine-containing fragments that can be grown or linked to create potent and selective inhibitors.

Q & A

Q. Advanced

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death in treated vs. untreated cancer lines .
  • Western blotting : Monitor caspase-3/9 activation and Bcl-2/Bax ratio changes.
  • In vivo models : Xenograft studies (e.g., murine models) evaluate tumor regression and toxicity profiles .

How can researchers reconcile discrepancies in reported purity levels of commercial this compound samples?

Advanced
Purity variations (90–98%) impact reproducibility. Solutions include:

  • In-house purification : Recrystallization (ethanol/water) or column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient) .
  • Batch verification : Use LC-MS to quantify impurities (e.g., unreacted 2-aminobenzimidazole) .
  • Supplier collaboration : Request certificates of analysis (CoA) with detailed HPLC/GC-MS data .

What strategies improve the solubility of this compound in aqueous systems for in vitro assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity.
  • Salt formation : Synthesize hydrochloride salts via HCl gas bubbling in anhydrous ether.
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-6-ylmethanol
Reactant of Route 2
Imidazo[1,2-a]pyridin-6-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.